![molecular formula C25H28N2O2 B2372098 N-(4-(4-methoxypiperidin-1-yl)phenyl)-3-(naphthalen-1-yl)propanamide CAS No. 1448063-88-4](/img/structure/B2372098.png)
N-(4-(4-methoxypiperidin-1-yl)phenyl)-3-(naphthalen-1-yl)propanamide
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Description
N-(4-(4-methoxypiperidin-1-yl)phenyl)-3-(naphthalen-1-yl)propanamide, commonly known as MPHP-2201, is a synthetic cannabinoid that is structurally similar to the well-known drug, marijuana. Synthetic cannabinoids are laboratory-made compounds that mimic the effects of THC, the active ingredient in marijuana. MPHP-2201 is a relatively new compound that has gained popularity among researchers due to its potential applications in scientific research.
Scientific Research Applications
Sigma Receptor Affinity and Antiproliferative Activity
N-(4-(4-methoxypiperidin-1-yl)phenyl)-3-(naphthalen-1-yl)propanamide and its derivatives demonstrate significant affinity for sigma receptors, specifically sigma(1) receptor. Research has indicated that certain derivatives exhibit potent ligand activity at these receptors. For example, a 4-methyl derivative was found to be a highly potent sigma(1) ligand with notable selectivity, suggesting its potential use in PET experiments. Moreover, some of these compounds have shown antiproliferative activity in glioma cells, indicating a possible role in tumor research and therapy (Berardi et al., 2005).
Antioxidant and Anticancer Activity
Novel derivatives of N-(4-(4-methoxypiperidin-1-yl)phenyl)-3-(naphthalen-1-yl)propanamide have been synthesized and evaluated for their antioxidant activity. Certain compounds within this class have exhibited antioxidant properties superior to well-known antioxidants like ascorbic acid. Additionally, these compounds have demonstrated significant anticancer activity against various cancer cell lines, including glioblastoma and triple-negative breast cancer cells (Tumosienė et al., 2020).
Dopamine Receptor Antagonism
Research has identified these compounds as selective antagonists of dopamine receptors, particularly the D4 receptor. Systematic studies have revealed that modifications in the compound's structure can significantly improve its potency. For instance, replacing the benzyl group with phenoxy and the naphthalene with phenyl has been shown to enhance the compound's effectiveness nearly tenfold (Wright et al., 1997).
Antibacterial Activity
Some derivatives of N-(4-(4-methoxypiperidin-1-yl)phenyl)-3-(naphthalen-1-yl)propanamide have been synthesized and tested for their potential antibacterial activity. These compounds have shown efficacy against various bacterial strains, with some derivatives demonstrating potent antibacterial activity comparable to standard drugs like Ampicillin (Eissa et al., 2017).
Necroptosis and Apoptosis Induction in Cancer Cells
A novel naphthyridine derivative related to this compound class has displayed promising anticancer activity, inducing necroptosis at low concentrations and apoptosis at high concentrations in melanoma cells. This indicates the compound's potential as a chemical substance for melanoma treatment (Kong et al., 2018).
properties
IUPAC Name |
N-[4-(4-methoxypiperidin-1-yl)phenyl]-3-naphthalen-1-ylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O2/c1-29-23-15-17-27(18-16-23)22-12-10-21(11-13-22)26-25(28)14-9-20-7-4-6-19-5-2-3-8-24(19)20/h2-8,10-13,23H,9,14-18H2,1H3,(H,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZLAXAQBPMVDF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)CCC3=CC=CC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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